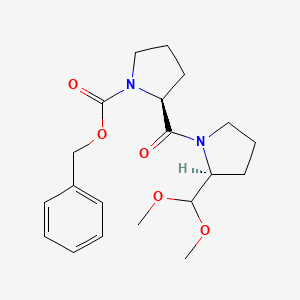

Z-Pro-Pro-aldehyde-dimethyl acetal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H28N2O5 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H28N2O5/c1-25-19(26-2)17-11-7-12-21(17)18(23)16-10-6-13-22(16)20(24)27-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,19H,6-7,10-14H2,1-2H3/t16-,17-/m0/s1 |

InChI Key |

FWRIGQASSHUNQU-IRXDYDNUSA-N |

Isomeric SMILES |

COC([C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)OC |

Canonical SMILES |

COC(C1CCCN1C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Z-Pro-Pro-aldehyde-dimethyl acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Pro-Pro-aldehyde-dimethyl acetal is a synthetic compound of significant interest in neuropharmacology and drug development. It functions as a cell-permeable prodrug that, once metabolized, potently and selectively inhibits the enzyme prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). PREP is a serine protease implicated in the pathophysiology of cognitive decline and various neurodegenerative disorders, including Alzheimer's disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its conversion to the active inhibitor, its interaction with the PREP active site, its cellular effects, and the experimental protocols used to elucidate these properties.

From Prodrug to Potent Inhibitor: The Activation of this compound

This compound is designed as a stable, cell-permeable precursor to the highly reactive aldehyde, Z-Pro-Prolinal. The dimethyl acetal group protects the aldehyde functionality, allowing for efficient passage across cell membranes. Intracellularly, it is hypothesized that cellular esterases or the acidic microenvironment of certain organelles hydrolyze the acetal to unveil the active aldehyde, Z-Pro-Prolinal. This active form is a potent inhibitor of prolyl endopeptidase.

The Core Mechanism: Inhibition of Prolyl Endopeptidase (PREP)

Z-Pro-Prolinal exerts its inhibitory effect on PREP through a slow-binding, reversible mechanism. The core of this interaction lies in the formation of a covalent hemiacetal linkage between the aldehyde group of Z-Pro-Prolinal and the hydroxyl group of the catalytic serine residue (Ser554 in porcine PREP) within the enzyme's active site.[1][2] This interaction mimics the tetrahedral transition state of the enzyme-substrate complex, effectively blocking the enzyme's catalytic activity. The presence of the aldehyde is critical for this potent inhibition; the corresponding alcohol derivative, Z-Pro-Prolinol, is a significantly weaker inhibitor.[3][4]

Prolyl endopeptidase is a unique serine protease with a two-domain structure: a catalytic α/β-hydrolase domain and a seven-bladed β-propeller domain.[5][6][7] The active site, containing the catalytic triad of Ser554, His680, and Asp641, is located in a cavity at the interface of these two domains.[8] The β-propeller domain acts as a gating filter, restricting access to the active site to smaller peptides (typically less than 30 amino acids).[6] The binding of Z-Pro-Prolinal occurs within this active site, with the P1 proline residue of the inhibitor fitting into the S1 subsite of the enzyme.[9]

Quantitative Inhibition Data

The inhibitory potency of Z-Pro-Prolinal against prolyl endopeptidase has been extensively characterized. The following table summarizes key kinetic parameters.

| Parameter | Value | Species | Reference |

| IC₅₀ | 12 nM | Not Specified | |

| Kᵢ | 0.35 ± 0.05 nM | Mouse Brain | [3][4] |

| kₒₙ (Association Rate Constant) | 1.6 x 10⁵ M⁻¹s⁻¹ | Mouse Brain | [3][4] |

| kₒբբ (Dissociation Rate Constant) | ~4 x 10⁻⁵ s⁻¹ | Mouse Brain | [3][4] |

Cellular Effects: Beyond Enzyme Inhibition

The inhibition of PREP by Z-Pro-Prolinal has significant downstream cellular consequences, particularly in the context of neuroinflammation and neurotoxicity.

Modulation of Microglial Activation and Neuroinflammation

Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammatory processes. In pathological conditions, activated microglia can release a variety of pro-inflammatory and neurotoxic factors. Studies have shown that inhibitors of PREP, including Z-Pro-Prolinal, can modulate microglial activation.[10] This includes the inhibition of the production of reactive oxygen species (ROS) and the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a protein implicated in cell stress responses.[10] By suppressing these pathways, Z-Pro-Prolinal can attenuate the neurotoxic effects of activated microglia.[11][12]

Signaling Pathways

The precise signaling pathways modulated by PREP inhibition are still under investigation. However, it is known that PREP can influence pathways involved in inflammation and oxidative stress. The diagram below illustrates a potential signaling pathway affected by Z-Pro-Prolinal.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and its active form, Z-Pro-Prolinal.

Fluorometric Prolyl Endopeptidase (PREP) Inhibition Assay

This assay is used to determine the inhibitory potency of a compound against PREP.

Materials:

-

Purified prolyl endopeptidase

-

Z-Pro-Prolinal (or this compound for intracellular conversion studies)

-

Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of Z-Pro-Prolinal in a suitable solvent (e.g., DMSO).

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

A solution of purified PREP at a final concentration in the low nanomolar range.

-

Varying concentrations of Z-Pro-Prolinal. Include a control with no inhibitor.

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate to a final concentration of approximately 200-300 µM.[13][14][15]

-

Immediately begin kinetic measurement of the fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

The rate of increase in fluorescence is proportional to the PREP activity.

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Intracellular Reactive Oxygen Species (ROS) in Microglial Cells

This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure ROS production in microglial cells.

Materials:

-

Microglial cell line (e.g., BV-2) or primary microglia

-

This compound

-

Lipopolysaccharide (LPS) to induce ROS production

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

24-well plate

-

Fluorescence microscope or fluorometric microplate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

-

Seed microglial cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Remove the medium and wash the cells once with warm DMEM.

-

Prepare a working solution of DCFH-DA (e.g., 10 µM in pre-warmed DMEM) and add it to each well.[16]

-

Incubate the cells with the DCFH-DA solution for 30 minutes at 37°C in the dark.[16][17]

-

Remove the DCFH-DA solution and wash the cells once with DMEM and twice with PBS.[16]

-

Add fresh culture medium containing LPS (e.g., 1 µg/mL) to induce ROS production. Include a control group without LPS.

-

Incubate for the desired time (e.g., 4-6 hours).

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

Normalize the fluorescence intensity to the cell number or protein concentration.

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing the effect of this compound on microglial neurotoxicity.

Conclusion

This compound, through its active metabolite Z-Pro-Prolinal, is a highly potent and specific inhibitor of prolyl endopeptidase. Its mechanism of action involves the formation of a reversible covalent bond with the catalytic serine in the enzyme's active site. Beyond direct enzyme inhibition, this compound demonstrates significant cellular effects by modulating microglial activation and reducing the production of neurotoxic factors. The detailed experimental protocols provided herein serve as a foundation for further research into the therapeutic potential of this and similar compounds in the context of neurodegenerative diseases. The continued investigation into the intricate molecular interactions and signaling pathways governed by PREP will be crucial for the development of novel and effective treatments for these debilitating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 7. proteopedia.org [proteopedia.org]

- 8. journals.plos.org [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cofilin Mediates LPS-Induced Microglial Cell Activation and Associated Neurotoxicity Through Activation of NF-κB and JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. trans-Cinnamaldehyde Inhibits Microglial Activation and Improves Neuronal Survival against Neuroinflammation in BV2 Microglial Cells with Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. glpbio.com [glpbio.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Z-Pro-Pro-aldehyde-dimethyl acetal: A Potent Inhibitor of Prolyl Endopeptidase (PREP) for Neurodegenerative Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prolyl endopeptidase (PREP), a serine protease implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's, has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of Z-Pro-Pro-aldehyde-dimethyl acetal, a potent PREP inhibitor. We detail its mechanism of action, inhibitory efficacy, and its role in modulating key signaling pathways involved in neurodegeneration. This document also provides comprehensive experimental protocols for its synthesis and the assessment of its inhibitory activity, serving as a vital resource for researchers and professionals in the field of drug discovery and development.

Introduction

Prolyl endopeptidase (PREP) is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues. Its substrates include various neuropeptides and peptide hormones, and its dysregulation has been linked to the pathophysiology of several neurodegenerative disorders. PREP is believed to contribute to the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease, and the aggregation of α-synuclein, a key factor in Parkinson's disease. As such, the development of potent and specific PREP inhibitors is a promising avenue for therapeutic intervention.

This compound is a derivative of Z-Pro-Prolinal (also known as Z-Pro-Pro-CHO), a well-characterized PREP inhibitor. The dimethyl acetal functional group serves as a protective group for the aldehyde, potentially improving its stability and pharmacokinetic properties. This guide explores the synthesis, quantitative inhibitory data, and the mechanistic role of this compound in relevant signaling pathways.

Quantitative Inhibitory Data

The inhibitory potency of this compound against prolyl endopeptidase has been determined through various in vitro assays. The most consistently reported value is its half-maximal inhibitory concentration (IC50). For comparative purposes, the inhibitory constant (Ki) of its parent compound, Z-Pro-Prolinal, is also included.

| Compound | Parameter | Value | Notes |

| This compound | IC50 | 12 nM[1][2] | Most frequently cited value for PREP inhibition. |

| IC50 | 120 nM[3][4] | Less frequently cited; may be an outlier or reflect different experimental conditions. | |

| Z-Pro-Prolinal (parent aldehyde) | Ki | 0.35 nM[5] | Provides context for the high-affinity binding of the pharmacophore. |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the parent aldehyde, Z-Pro-Prolinal, followed by its conversion to the dimethyl acetal.

Step 1: Synthesis of Z-Pro-Prolinal [5]

The synthesis of Z-Pro-Prolinal begins with the reduction of L-Proline to L-prolinol. This is followed by a coupling reaction with N-benzyloxycarbonyl-L-proline (Z-Pro-OH) to form Z-Pro-prolinol. The final step is the oxidation of the alcohol to the corresponding aldehyde using a mild oxidizing agent such as dimethyl sulfoxide (DMSO) in what is known as a Swern or Moffatt-type oxidation.

Step 2: Conversion to this compound

The aldehyde, Z-Pro-Prolinal, is then converted to its dimethyl acetal by reaction with methanol in the presence of an acid catalyst. This is a standard procedure for acetal formation.

Experimental Workflow: Synthesis of this compound

Protocol for Prolyl Endopeptidase (PREP) Inhibition Assay

The inhibitory activity of this compound can be determined using a fluorometric assay that measures the cleavage of a synthetic PREP substrate.

Materials:

-

Purified prolyl endopeptidase (human recombinant)[6]

-

Assay Buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)[7][8]

-

This compound

-

96-well black microtiter plate

-

Microplate fluorometer

-

Prepare Reagents:

-

Dissolve the PREP enzyme in assay buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute with assay buffer to the final working concentration.

-

Prepare a serial dilution of this compound in DMSO.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the assay buffer.

-

Add the inhibitor (this compound) at various concentrations. Include a control with no inhibitor.

-

Add the PREP enzyme to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes), protected from light.

-

Stop the reaction by adding a stopping solution (e.g., 1.5 M acetic acid)[7][8].

-

Measure the fluorescence intensity using a microplate fluorometer (e.g., excitation at 370 nm and emission at 440 nm for AMC liberation)[7].

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow: PREP Inhibition Assay

Signaling Pathways and Mechanism of Action

PREP is implicated in neurodegenerative diseases through its interaction with key proteins involved in pathology. This compound, by inhibiting PREP, can modulate these signaling cascades.

PREP, PP2A, and Tau Hyperphosphorylation in Alzheimer's Disease

In Alzheimer's disease, the hyperphosphorylation of the microtubule-associated protein Tau leads to the formation of neurofibrillary tangles and neuronal dysfunction. Protein phosphatase 2A (PP2A) is a major phosphatase responsible for dephosphorylating Tau[11][12][13][14][15][16]. PREP can form a complex with PP2A, leading to the inhibition of PP2A activity[13][14]. This inhibition results in an accumulation of hyperphosphorylated Tau. By inhibiting PREP, this compound can disrupt the PREP-PP2A interaction, thereby restoring PP2A activity and promoting the dephosphorylation of Tau, which may mitigate Tau pathology.

Signaling Pathway: PREP and Tau Phosphorylation

PREP and α-Synuclein Aggregation in Parkinson's Disease

In Parkinson's disease, the aggregation of α-synuclein into Lewy bodies is a central pathological feature. PREP has been shown to directly interact with α-synuclein and enhance its dimerization, which is a critical early step in the aggregation process[17]. This interaction appears to be independent of PREP's enzymatic activity. By binding to PREP, this compound may induce a conformational change in PREP that disrupts its interaction with α-synuclein, thereby preventing the initial dimerization and subsequent aggregation.

Signaling Pathway: PREP and α-Synuclein Aggregation

Conclusion

This compound is a potent and valuable tool for the study of prolyl endopeptidase and its role in neurodegenerative diseases. Its well-defined inhibitory activity and its ability to modulate key pathological signaling pathways make it a compound of significant interest for both basic research and preclinical drug development. The detailed protocols provided in this guide are intended to facilitate its synthesis and evaluation, empowering researchers to further explore the therapeutic potential of PREP inhibition. Further investigation into the in vivo efficacy and pharmacokinetic profile of this compound is warranted to advance its potential as a lead compound for the treatment of Alzheimer's, Parkinson's, and other related neurodegenerative disorders.

References

- 1. This compound | CAS#:170116-63-9 | Chemsrc [chemsrc.com]

- 2. This compound | 脯氨酸内肽酶抑制剂 | MCE [medchemexpress.cn]

- 3. shop.bachem.com [shop.bachem.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Fluorometric method of determining prolylendopeptidase activity in human erythrocytes in normal and pathologic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Role of protein phosphatase 2A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Phosphatases and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein phosphatase 2A dysfunction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Does modulation of tau hyperphosphorylation represent a reasonable therapeutic strategy for Alzheimer’s disease? From preclinical studies to the clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Z-Pro-Pro-aldehyde-dimethyl acetal in Neurological Disorders: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Pro-aldehyde-dimethyl acetal is a potent small molecule inhibitor of prolyl endopeptidase (PREP), a serine protease implicated in the pathophysiology of various neurological diseases. With a half-maximal inhibitory concentration (IC50) of 12 nM, this compound has garnered interest for its potential to modulate key pathological processes in neurodegeneration. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound and its therapeutic implications in neurological disease models, supported by available data, experimental methodologies, and an exploration of its putative signaling pathways.

It is important to note a point of clarification regarding the compound's biological effects. While the majority of scientific literature points towards the neuroprotective potential of PREP inhibitors, a single vendor technical data sheet has referred to this compound as a "neurotoxin" that can exacerbate neurological diseases in mice by inducing reactive oxygen species in microglia.[1] This characterization stands in contrast to the established role of PREP inhibitors in generally mitigating neuroinflammation and promoting neuronal survival. This guide will proceed based on the predominant scientific view of PREP inhibition as a therapeutic strategy, while acknowledging this conflicting information which warrants further investigation.

Quantitative Data on Biological Activity

Currently, specific quantitative data on the in vivo efficacy of this compound in neurological disease models is limited in the public domain. The primary reported quantitative value is its potent in vitro inhibition of prolyl endopeptidase.

| Compound | Target | Assay | IC50 | Reference |

| This compound | Prolyl Endopeptidase (PREP) | In vitro enzymatic assay | 12 nM |

Further research is required to generate comprehensive in vivo data, including behavioral outcomes, and modulation of biomarkers in animal models of diseases such as Alzheimer's and Parkinson's.

Mechanism of Action and Key Signaling Pathways

The therapeutic potential of this compound stems from its inhibition of prolyl endopeptidase. PREP is a ubiquitously expressed enzyme, with particularly high levels in the brain, that cleaves small proline-containing peptides.[2] Its substrates include neuropeptides and hormones that play crucial roles in learning, memory, and neuronal signaling. The inhibition of PREP is hypothesized to exert neuroprotective effects through several interconnected pathways.

Modulation of Neuropeptide Signaling

PREP inhibitors, by preventing the degradation of neuropeptides such as vasopressin and thyrotropin-releasing hormone (TRH), may enhance their neuroprotective signaling. For instance, the neuroprotective effect of the related PREP inhibitor, Z-Pro-Prolinal, in a rat model of transient ischemia was found to be mediated by vasopressin receptors.[3] This suggests a pathway where PREP inhibition leads to increased availability of neuropeptides, which then act on their respective receptors to promote neuronal survival.

Caption: Putative neuropeptide-mediated neuroprotection by this compound.

Attenuation of Neuroinflammation

Neuroinflammation, primarily driven by activated microglia, is a key feature of many neurodegenerative diseases. PREP is secreted by reactive microglia and can contribute to neuronal toxicity. PREP inhibitors have been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, in microglia.[4] By inhibiting PREP, this compound may help to suppress the pro-inflammatory M1 microglial phenotype and promote a shift towards the anti-inflammatory and neuroprotective M2 phenotype.

Caption: Proposed mechanism of anti-neuroinflammatory action of this compound.

Regulation of Protein Aggregation

The aggregation of proteins such as α-synuclein and tau is a pathological hallmark of Parkinson's disease and Alzheimer's disease, respectively. PREP has been shown to interact directly with α-synuclein, enhancing its dimerization and subsequent aggregation.[5] PREP inhibitors can disrupt this interaction, thereby reducing the formation of toxic protein aggregates.[5] Furthermore, PREP inhibitors may promote the clearance of these aggregates by inducing autophagy.[6]

References

- 1. This compound | 170116-63-9 | FP111060 [biosynth.com]

- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 3. Effects of prolyl endopeptidase inhibitors and neuropeptides on delayed neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Z-Pro-Pro-aldehyde-dimethyl acetal (CAS: 170116-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Pro-aldehyde-dimethyl acetal is a potent and specific synthetic inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1][2][3][4] PREP is a cytosolic serine endoprotease that plays a significant role in the maturation and degradation of proline-containing neuropeptides and peptide hormones. Due to its involvement in neurological and inflammatory processes, PREP has emerged as a promising therapeutic target for a range of disorders. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of this compound, serving as a valuable resource for researchers in neuroscience and drug discovery.

Chemical and Physical Properties

This compound, with the chemical name Benzyl (2S)-2-{[(2S)-2-(dimethoxymethyl)-1-pyrrolidinyl]carbonyl}-1-pyrrolidinecarboxylate, is a key intermediate in the synthesis of various bioactive molecules.[4] Its dimethyl acetal functionality enhances its stability and utility in diverse synthetic applications.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 170116-63-9 | [1][2][3] |

| Molecular Formula | C₂₀H₂₈N₂O₅ | [1][2][3] |

| Molecular Weight | 376.45 g/mol | [1][2][3] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in DMSO | [5] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of prolyl endopeptidase (PREP), with a reported half-maximal inhibitory concentration (IC50) of 12 nM.[2][3][6] PREP is implicated in the cognitive dysfunction associated with aging and neurodegenerative diseases, including Alzheimer's disease.[3][6]

The primary mechanism of action of this compound is the inhibition of PREP activity. This inhibition is thought to confer neuroprotective effects by modulating neuroinflammatory pathways and preventing the pathological aggregation of proteins implicated in neurodegeneration.

Table 2: Biological Activity of this compound

| Target | Activity | Value | Reference(s) |

| Prolyl Endopeptidase (PREP) | Inhibition (IC₅₀) | 12 nM | [2][3][6] |

Role in Neuroinflammation and Microglial Activation

Activated microglia, the resident immune cells of the central nervous system, can contribute to neurotoxicity in various neurodegenerative disorders.[7] Studies have shown that the supernatant from stimulated human microglial cells is toxic to neuroblastoma cells. This compound has been demonstrated to be protective against this toxicity in a concentration-dependent manner, suggesting that PREP is a mediator of microglia-induced neurotoxicity.[7] Inhibition of PREP by this compound may therefore represent a therapeutic strategy for neurodegenerative conditions with an inflammatory component.[7][8]

Involvement in α-Synuclein Aggregation

Prolyl endopeptidase has been shown to interact directly with α-synuclein, a protein central to the pathology of Parkinson's disease and other synucleinopathies.[2][9] This interaction accelerates the aggregation of α-synuclein.[2][9] PREP inhibitors, like this compound, can prevent this interaction and subsequent aggregation, suggesting a disease-modifying potential for these compounds in Parkinson's disease and related disorders.[2][9]

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, based on the synthesis of the closely related compound, Z-Pro-prolinal, and general organic chemistry principles for acetal formation, a likely synthetic route can be proposed.

-

Step 1: Reduction of L-proline to L-prolinol. L-proline can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield L-prolinol.[10]

-

Step 2: Coupling of Z-L-proline with L-prolinol. The N-protected Z-L-proline is coupled with L-prolinol using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) to form Z-Pro-prolinol.

-

Step 3: Oxidation of Z-Pro-prolinol to Z-Pro-prolinal. The alcohol group of Z-Pro-prolinol is oxidized to an aldehyde using a mild oxidizing agent, such as a Swern oxidation or Dess-Martin periodinane, to yield Z-Pro-prolinal.[11]

-

Step 4: Protection of the aldehyde as a dimethyl acetal. The resulting Z-Pro-prolinal is then treated with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) and a dehydrating agent (e.g., trimethyl orthoformate) to form the dimethyl acetal.[12] Purification is typically achieved by column chromatography.

Caption: Proposed synthetic workflow for this compound.

Prolyl Endopeptidase (PREP) Inhibition Assay

This protocol is adapted from established methods for measuring PREP activity using a fluorogenic substrate.

Materials:

-

Recombinant human PREP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)

-

This compound (test inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the inhibitor in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the PREP enzyme solution to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using the microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the PREP inhibition assay.

Microglia Activation and Neurotoxicity Assay

This protocol is based on studies investigating the neuroprotective effects of PREP inhibitors against microglia-mediated toxicity.[7]

Materials:

-

Human microglial cell line (e.g., THP-1, differentiated into macrophage-like cells with PMA)

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture media and supplements

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for microglial activation

-

This compound

-

Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

-

Microglia Activation:

-

Culture microglial cells to confluency.

-

Stimulate the cells with LPS and IFN-γ for 24-48 hours to induce an activated, pro-inflammatory phenotype.

-

Collect the conditioned medium (supernatant) from both stimulated and unstimulated microglia.

-

-

Neurotoxicity Assay:

-

Culture SH-SY5Y neuroblastoma cells in a 96-well plate.

-

Treat the SH-SY5Y cells with the conditioned medium from the activated microglia.

-

In parallel, treat another set of SH-SY5Y cells with the conditioned medium from activated microglia that has been pre-incubated with various concentrations of this compound.

-

Include controls: SH-SY5Y cells in fresh medium, and cells treated with supernatant from unstimulated microglia.

-

Incubate for 24-48 hours.

-

-

Assessment of Cell Viability:

-

Measure the viability of the SH-SY5Y cells using a suitable assay (e.g., MTT).

-

Compare the viability of cells treated with the supernatant from activated microglia with and without the PREP inhibitor to determine the neuroprotective effect of this compound.

-

Signaling Pathways

Inhibition of PREP by this compound is proposed to exert its neuroprotective effects through the modulation of neuroinflammatory signaling pathways and by preventing the pathological aggregation of α-synuclein.

Proposed Neuroinflammatory Signaling Pathway

In response to inflammatory stimuli such as LPS and IFN-γ, microglia become activated and release a variety of pro-inflammatory and neurotoxic factors. PREP is among the proteins upregulated and secreted by activated microglia.[7] Extracellular PREP can contribute to neurotoxicity. By inhibiting PREP, this compound can reduce this microglia-mediated damage to neurons. A central pathway in the inflammatory response is the NF-κB pathway, which is a likely downstream target of PREP activity in microglia.

References

- 1. Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Z-Prolyl-prolinal (Z-Pro-Pro-CHO), Prolyl endopeptidase inhibitor (CAS 88795-32-8) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prolyl endopeptidase is revealed following SILAC analysis to be a novel mediator of human microglial and THP-1 cell neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extracellular prolyl oligopeptidase derived from activated microglia is a potential neuroprotection target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prolyl oligopeptidase enhances α-synuclein dimerization via direct protein-protein interaction [pubmed.ncbi.nlm.nih.gov]

- 10. Prolinol - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Dimethyl Acetals [organic-chemistry.org]

Molecular structure and formula of Z-Pro-Pro-aldehyde-dimethyl acetal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental methodologies for Z-Pro-Pro-aldehyde-dimethyl acetal, a significant compound in neurodegenerative disease research.

Molecular Structure and Chemical Formula

This compound is a dipeptide derivative where the C-terminal aldehyde is protected as a dimethyl acetal. The "Z" designation refers to a benzyloxycarbonyl protecting group on the N-terminus of the proline-proline dipeptide.

-

Systematic Name: Benzyl (S)-2-((S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

-

SMILES: COC(C1CCCN1C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)OC[3]

Physicochemical and Biological Properties

This compound is a versatile intermediate in organic synthesis and pharmaceutical research, noted for its role as a potent enzyme inhibitor.[1][4] The dimethyl acetal group enhances its stability and reactivity in various applications, including drug discovery.[1][4]

| Property | Value | Reference |

| Molecular Weight | 376.45 g/mol | [1][2][3][4] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 522.5 ± 50.0 °C at 760 mmHg | [1] |

| Flash Point | 269.8 ± 30.1 °C | [1] |

| LogP | 1.33 | [1] |

| Vapor Pressure | 0.0 ± 1.4 mmHg at 25°C | [1] |

| Index of Refraction | 1.554 | [1] |

| Biological Activity | Potent inhibitor of prolyl endopeptidase (PREP) | [1][6] |

| IC₅₀ (PREP) | 12 nM | [1][6] |

| Storage Conditions | 2-8 °C | [1][4] |

Mechanism of Action and Biological Relevance

This compound is a potent inhibitor of prolyl endopeptidase (PREP), a cytosolic serine endoprotease.[1][6] PREP is implicated in the progression of cognitive dysfunction in aging and neurodegenerative diseases such as Alzheimer's disease.[1][6] The enzyme cleaves small peptides (<30 amino acids) on the C-terminal side of proline residues.[2][7] Many of these substrates are neuroactive peptides, and their dysregulation is linked to neurological disorders.[2] By inhibiting PREP, this compound can modulate the levels of these neuropeptides, offering a potential therapeutic avenue. The compound has also been identified as a neurotoxin that can induce the production of reactive oxygen species in microglia cells.[3]

Below is a diagram illustrating the inhibitory action of this compound on the PREP signaling pathway.

Caption: Inhibition of PREP by this compound.

Experimental Protocols

Representative Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, a representative synthesis can be outlined based on established peptide coupling and aldehyde protection methodologies. The general workflow is depicted below.

Caption: A plausible synthetic workflow for this compound.

Methodology:

-

Peptide Coupling: Z-Proline is coupled with proline methyl ester using a standard peptide coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). The reaction mixture is stirred at room temperature until completion, followed by workup and purification to yield the dipeptide ester, Z-Pro-Pro-OMe.

-

Ester Reduction: The resulting dipeptide ester is selectively reduced to the corresponding aldehyde (Z-Pro-Prolinal). This is typically achieved at low temperatures (e.g., -78 °C) using a reducing agent like diisobutylaluminium hydride (DIBAL-H) in a non-polar solvent such as toluene or dichloromethane. Careful control of stoichiometry and temperature is critical to prevent over-reduction to the alcohol.

-

Acetal Formation: The crude aldehyde is then protected as a dimethyl acetal. This is generally accomplished by reacting the aldehyde with an excess of methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).[8] Water is removed during the reaction to drive the equilibrium towards the acetal product. The final product, this compound, is then purified by column chromatography.

Prolyl Endopeptidase (PREP) Inhibition Assay

This protocol is adapted from established fluorimetric assays for PREP activity and can be used to determine the inhibitory potential of this compound.

Materials:

-

Recombinant human PREP

-

This compound (inhibitor)

-

Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) (fluorogenic substrate)

-

Assay Buffer: 100 mM K-phosphate buffer, pH 7.5

-

Stop Solution: 1.5 M acetic acid

-

96-well black microplate

-

Fluorimetric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the IC₅₀ determination.

-

Enzyme and Inhibitor Pre-incubation: In each well of the microplate, add 25 µL of the inhibitor dilution (or buffer for control wells). Then, add 50 µL of a PREP enzyme solution (at a pre-determined optimal concentration) to each well.

-

Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to each well.

-

Incubation: Incubate the plate at 37 °C for a specified period (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence of the released 7-amino-4-methylcoumarin using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. This compound | CAS#:170116-63-9 | Chemsrc [chemsrc.com]

- 2. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 170116-63-9 | FP111060 [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound - Bachem AG [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Potential: A Technical Guide to the Discovery and Synthesis of Novel Peptide Aldehyde Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of novel peptide aldehyde inhibitors. These compounds have emerged as a pivotal class of therapeutic agents, targeting a range of enzymes with significant roles in human disease. This document details their mechanism of action, structure-activity relationships, and the experimental protocols crucial for their development and evaluation.

Introduction to Peptide Aldehyde Inhibitors

Peptide aldehydes are potent, reversible inhibitors of various protease classes, including cysteine, serine, and threonine proteases.[1][2] Their inhibitory activity stems from the electrophilic nature of the aldehyde functional group, which readily forms a covalent but reversible hemiacetal or thiohemiacetal adduct with the hydroxyl or thiol group of the active site amino acid residue (e.g., cysteine in cysteine proteases).[3][4] This mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.[2][5]

Their versatility has led to the development of inhibitors for a wide array of enzymatic targets, including:

-

Proteasomes: Crucial for protein degradation and regulation of cellular processes. Inhibition of the 20S proteasome is a validated strategy in cancer therapy.[6][7][8]

-

Calpains: A family of calcium-dependent cysteine proteases involved in various physiological and pathological processes, including neurodegeneration and cardiovascular disease.[3][9][10]

-

Viral Proteases: Essential for viral replication, making them attractive targets for antiviral drug development, as seen with the SARS-CoV main protease (Mpro).[1][4]

-

Cathepsins: Lysosomal cysteine proteases implicated in various diseases, including cancer and immunological disorders.[9][11]

-

Interleukin-1β Converting Enzyme (ICE): A key enzyme in the inflammatory process, responsible for the maturation of the pro-inflammatory cytokine IL-1β.[12]

Quantitative Inhibitory Data

The potency of peptide aldehyde inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize key quantitative data for various peptide aldehyde inhibitors against their respective targets.

Table 1: Proteasome Inhibitors

| Compound | Target | Activity (IC50/Ki) | Reference |

| MG132 | 20S Proteasome (ChT-L) | Ki = 4 nM | [7] |

| Cbz-Glu(OtBu)-Phe-Leucinal (3c) | 20S Proteasome (ChT-L) | IC50 = 3.2 nM | [6] |

| Cbz-Glu(OtBu)-Leu-Leucinal (3d) | 20S Proteasome (ChT-L) | IC50 = 4.5 nM | [6] |

| Boc-Ser(OBzl)-Leu-Leucinal (3o) | 20S Proteasome (ChT-L) | IC50 = 9.8 nM | [6] |

| CEP1612 | Proteasome (ChT-L) | IC50 = 2 nM | [13] |

| CEP1508 | Proteasome (ChT-L) | IC50 = 6 nM | [13] |

| Aza-peptide aldehyde (Compound 1) | Human c20S Proteasome (β5) | IC50 = 2.3 µM | [14] |

Table 2: Calpain Inhibitors

| Compound | Target | Activity (Ki) | Reference |

| 4-phenyl-butyryl-Leu-Met-H | Calpain I | 36 nM | [11] |

| 4-phenyl-butyryl-Leu-Met-H | Calpain II | 50 nM | [11] |

| Benzothiazine mimetic (15m, S-config) | Calpain I | IC50 = 5-7 nM | [15] |

Table 3: SARS-CoV Main Protease (Mpro) Inhibitors

| Compound | Target | Activity (IC50/Ki) | Reference |

| AcNSTSQ-H | SARS-CoV Mpro | IC50 = 7.5 µM | [1] |

| AcESTLQ-H | SARS-CoV Mpro | IC50 = 7.5 µM | [1] |

| Ac-ESTLQ-H | SARS-CoV Mpro | Ki = 8.27 µM | [4] |

| Ac-NSTSQ-H | SARS-CoV Mpro | Ki = 40.98 µM | [4] |

| Ac-DSFDQ-H | SARS-CoV Mpro | Ki = 41.24 µM | [4] |

| CmFF-H | SARS-CoV Mpro | Ki = 2.24 µM | [4] |

Table 4: Cathepsin Inhibitors

| Compound | Target | Activity (Ki) | Reference |

| acetyl-Leu-Leu-nLeu-H | Cathepsin L | 0.5 nM | [11] |

| acetyl-Leu-Leu-Met-H | Cathepsin B | 100 nM | [11] |

Table 5: HIV Protease Inhibitors

| Compound | Target | Activity (IC50) | Reference |

| Most potent peptide aldehyde | HIV Protease | 0.9 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel peptide aldehyde inhibitors.

Synthesis of Peptide Aldehydes

The synthesis of peptide aldehydes can be broadly categorized into two main strategies: introduction of the aldehyde function onto a pre-synthesized peptide or using an α-amino aldehyde as a starting material for peptide elongation.[16]

Solid-Phase Synthesis of a Peptide Aldehyde Library (Example for SARS-CoV Mpro Inhibitors): [1]

-

Immobilization: Protected amino acid aldehydes, obtained through racemization-free oxidation of the corresponding amino alcohols with Dess–Martin periodinane, are immobilized on a threonyl resin as oxazolidines.

-

Protection: The ring nitrogen of the oxazolidine linker is protected with a Boc group.

-

Peptide Elongation: Standard solid-phase peptide synthesis (SPPS) protocols are employed to elongate the peptide chain on the resin.

-

Cleavage and Deprotection: The completed peptide aldehyde is cleaved from the resin and deprotected to yield the final product.

Solution-Phase Synthesis (Example for 20S Proteasome Inhibitors): [6]

-

Amino Alcohol Synthesis: L-Leucine is reduced with NaBH4 and I2 to yield L-leucinol.

-

Dipeptide Alcohol Formation: The resulting amino alcohol is coupled with a Boc-protected amino acid to form a dipeptide alcohol.

-

Peptide Coupling: Subsequent amino acids are coupled to the growing peptide chain using standard peptide coupling reagents.

-

Oxidation: The C-terminal alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

Enzyme Inhibition Assays

In Vitro Proteasome Inhibition Assay: [6]

-

Enzyme Preparation: Purified 20S proteasome is used.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the peptide aldehyde inhibitor for a specified time at 37°C.

-

Substrate Addition: A fluorogenic substrate specific for the chymotrypsin-like (ChT-L) activity of the proteasome is added to initiate the reaction.

-

Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

HPLC-Based Assay for SARS-CoV Mpro Inhibition: [1]

-

Reaction Mixture: The assay is performed with the inhibitor, a specific peptide substrate (e.g., SWTSAVLQ↓SGFRKWA), and the SARS-CoV Mpro enzyme.

-

Incubation: The reaction mixture is incubated to allow for substrate cleavage.

-

Quenching: The reaction is stopped.

-

Analysis: The ratio of substrate to cleaved product is determined by High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: IC50 values are determined for compounds showing significant inhibition.

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding the complex biological pathways targeted by these inhibitors and the workflows involved in their discovery.

Signaling Pathways

The ubiquitin-proteasome pathway is a critical cellular process for protein degradation. Its inhibition by peptide aldehydes has significant downstream effects.

Caption: Inhibition of the 26S proteasome by a peptide aldehyde inhibitor.

Inhibition of the proteasome prevents the degradation of regulatory proteins like IκBα, which in turn blocks the activation of the NF-κB signaling pathway, a key player in inflammation and cell survival.[7]

Caption: Peptide aldehyde inhibition of proteasomal IκBα degradation.

Experimental and Logical Workflows

The discovery of novel peptide aldehyde inhibitors often follows a structured workflow, from initial design to biological evaluation.

Caption: General workflow for the discovery of novel peptide aldehyde inhibitors.

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of these inhibitors.[17][18]

Caption: Key structure-activity relationships in peptide aldehyde inhibitors.

Conclusion

Peptide aldehyde inhibitors represent a highly promising and adaptable class of compounds for targeting a diverse range of proteases implicated in human diseases. Their mechanism of action, involving the formation of a reversible covalent bond with the active site, confers high potency. The continuous exploration of their structure-activity relationships, facilitated by efficient synthetic methodologies and robust screening assays, will undoubtedly lead to the development of novel and highly selective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of discovering and synthesizing the next generation of peptide aldehyde inhibitors.

References

- 1. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide aldehydes and nitriles as transition state analog inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide aldehydes as inhibitors of HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Peptidyl aldehyde inhibitors of calpain incorporating P2-proline mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-heterocyclic dipeptide aldehyde calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. allpeptide.com [allpeptide.com]

- 12. Effect of peptide aldehydes with IL-1 beta converting enzyme inhibitory properties on IL-1 alpha and IL-1 beta production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. tandfonline.com [tandfonline.com]

- 15. 1,2-Benzothiazine 1,1-dioxide P(2)-P(3) peptide mimetic aldehyde calpain I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of peptide aldehydes via enzymatic acylation of amino aldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. americanpeptidesociety.org [americanpeptidesociety.org]

The Role of Proteasome Inhibition in Modulating Microglial Activation and Neurotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. While essential for synaptic pruning, debris clearance, and defense against pathogens, their chronic activation can lead to a pro-inflammatory state, releasing neurotoxic factors that contribute to the pathogenesis of various neurodegenerative diseases. A key regulatory hub governing this inflammatory response is the ubiquitin-proteasome system (UPS). The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, including critical regulators of inflammatory signaling. This technical guide explores the impact of proteasome inhibition on microglial function, focusing on the underlying molecular mechanisms, experimental validation, and the potential therapeutic implications of targeting this pathway to mitigate neuroinflammation.

Introduction: Microglia and the Ubiquitin-Proteasome System

Microglial activation is a hallmark of neuroinflammation. In response to stimuli such as lipopolysaccharide (LPS), aggregated proteins, or neuronal damage, microglia transition to a reactive phenotype.[1] This state is characterized by the upregulation and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as reactive oxygen species (ROS) and nitric oxide (NO).[2] The master regulator of this pro-inflammatory gene expression is the transcription factor Nuclear Factor-kappa B (NF-κB).[3][4]

The activity of NF-κB is tightly controlled by the ubiquitin-proteasome system. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving an inflammatory signal, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This degradation unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3] Consequently, inhibiting the proteasome offers a direct mechanism to suppress NF-κB activation and downstream inflammatory responses in microglia.

Quantitative Data: Effects of Proteasome Inhibitors on Microglia

Several peptide aldehyde proteasome inhibitors, such as MG132, and more specific immunoproteasome inhibitors like ONX-0914, have been used to study the effects of proteasome inhibition in microglial cell models. The following tables summarize the quantitative effects observed in representative studies.

| Table 1: Effect of Proteasome Inhibitors on Pro-inflammatory Cytokine and NO Production | |||

| Inhibitor | Cell Type | Stimulus | Outcome Measure & Result |

| MG132 | Primary Human Fetal Microglia | Lipopolysaccharide (LPS) | TNF-α Release: Significantly blocked.[6] |

| ONX-0914 (100 nM) | BV-2 Microglia & Primary Mouse Microglia | Interferon-γ (IFNγ) | iNOS Gene Expression: Significantly reduced compared to IFNγ alone (p < 0.001).[7] |

| ONX-0914 (100 nM) | BV-2 Microglia (primed with IFNγ) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production: Exacerbated NO production was significantly reduced.[7] |

| Bortezomib | Rat Model of Ischemic Stroke | Ischemia | Inflammatory Cytokine Expression: Reduced.[8] |

| Table 2: Effect of Proteasome Inhibitors on Microglial Cell Viability and Activation Markers | |||

| Inhibitor | Cell Type | Concentration/Duration | Outcome Measure & Result |

| MG132 | BV-2 Microglial Cells | 1 µM for 2-8 hours | Cell Viability: Significant, time-dependent decrease starting at 2 hours.[9] |

| MG132 | Primary Rat Oligodendrocytes | Not specified | Apoptosis: Induced apoptotic cell death.[10] |

| MG132 | Primary Rat Astrocytes | Not specified | Cytotoxicity: No cytotoxic responses observed, showing cell-type specificity.[10] |

| ONX-0914 (100 nM) | BV-2 Microglia | 24 hours | Phagocytosis: Did not restore IFNγ-dependent suppression of phagocytosis.[7] |

| Bortezomib | Rat Spinal Cord (in vivo) | Days 7, 14, 30 | Microglial Activation (OX-42 staining): No significant activation observed.[8] |

Signaling Pathways and Mechanisms of Action

The primary mechanism by which proteasome inhibitors suppress neuroinflammation is through the inhibition of the canonical NF-κB signaling pathway.

The NF-κB Signaling Pathway

As illustrated in Figure 1, proteasome inhibitors like MG132 prevent the degradation of phosphorylated IκBα. This leads to the accumulation of the inactive NF-κB/IκBα complex in the cytoplasm, effectively sequestering the transcription factor and preventing it from moving to the nucleus to activate pro-inflammatory gene expression.[4][6]

Experimental Protocols

This section provides a generalized workflow for assessing the impact of proteasome inhibitors on microglial cells.

Materials

-

Cell Lines: BV-2 murine microglia (immortalized) or primary microglia isolated from rodent brains.

-

Proteasome Inhibitors: MG132 (stock in DMSO, typical working concentration 5-50 µM), ONX-0914 (stock in DMSO, typical working concentration 100-200 nM).[11][12]

-

Stimulants: Lipopolysaccharide (LPS) from E. coli (100 ng/mL), Interferon-gamma (IFNγ).

-

Reagents for Assays:

-

Cell Viability: MTT or WST-1 assay kits.

-

Cytokine Measurement: ELISA kits for TNF-α, IL-1β, IL-6.

-

Nitric Oxide Measurement: Griess Reagent.

-

Western Blot: Primary antibodies for IκBα, phospho-IκBα, p65 NF-κB, and loading controls (e.g., β-actin).

-

RNA Analysis: TRIzol, reverse transcription kits, qPCR primers for target genes (e.g., Tnf, Il1b, Nos2).

-

Experimental Workflow

Detailed Methodologies

-

Cell Culture and Plating:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

For experiments, seed cells in appropriate plates (e.g., 5x10⁴ cells/well in a 96-well plate for viability assays; 5x10⁵ cells/well in a 24-well plate for protein/RNA analysis) and allow them to adhere overnight.

-

-

Treatment:

-

Remove culture media and replace with fresh, serum-free, or low-serum media.

-

Add the proteasome inhibitor (e.g., MG132 at a final concentration of 10 µM) or vehicle control (DMSO) to the respective wells. Incubate for 1-2 hours.

-

Add the inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL).

-

Incubate for the desired period (e.g., 6 hours for NF-κB activation studies, 24 hours for cytokine release and viability).

-

-

Analysis:

-

ELISA/Griess Assay: Collect the cell culture supernatant. Perform ELISA according to the manufacturer's protocol to quantify cytokine concentrations. For NO, mix supernatant with Griess reagent and measure absorbance at 540 nm.

-

Western Blotting: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Separate 20-30 µg of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, block, and incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies.

-

Cell Viability (MTT Assay): After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Remove the media and dissolve the formazan crystals in DMSO. Read absorbance at 570 nm.

-

Conclusion and Future Directions

Proteasome inhibition presents a potent strategy for suppressing microglial-mediated neuroinflammation, primarily by blocking the activation of the NF-κB pathway. The data consistently show a reduction in the production of key neurotoxic mediators like TNF-α and nitric oxide. However, this approach is not without challenges. The proteasome is a vital component for general protein homeostasis in all cells, and broad, non-specific inhibition can lead to significant cytotoxicity, as observed in both microglial and other CNS cell types like oligodendrocytes.[9][10]

Future research is directed towards developing inhibitors that specifically target the immunoproteasome , a form of the proteasome that is preferentially expressed in immune cells like microglia upon inflammatory stimulation.[7][13] Targeting the immunoproteasome could offer a more refined therapeutic window, allowing for the modulation of neuroinflammation while minimizing the off-target effects and toxicity associated with pan-proteasome inhibitors. Such strategies hold promise for the development of novel therapeutics for a range of neurodegenerative disorders where chronic microglial activation is a key pathological driver.

References

- 1. Frontiers | The effects of microglia-associated neuroinflammation on Alzheimer’s disease [frontiersin.org]

- 2. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome blockers inhibit TNF-alpha release by lipopolysaccharide stimulated macrophages and microglia: implications for HIV-1 dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of the immunoproteasome in interferon-γ-mediated microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Astrocytes, but not microglia, are activated in oxaliplatin and bortezomib-induced peripheral neuropathy in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Proteasome inhibition by MG-132 induces apoptotic cell death and mitochondrial dysfunction in cultured rat brain oligodendrocytes but not in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunoproteasomes control activation of innate immune signaling and microglial function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MG-132 | Cell Signaling Technology [cellsignal.com]

- 13. pubs.acs.org [pubs.acs.org]

The Dimethyl Acetal Group in Peptide Aldehydes: A Technical Guide to Its Function and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the dimethyl acetal group in the synthesis and application of peptide aldehydes, potent inhibitors of various proteases with significant therapeutic potential. The aldehyde functional group is often the pharmacophore responsible for the inhibitory activity of these peptides. However, its inherent reactivity presents challenges during chemical synthesis. The dimethyl acetal group serves as an effective protecting group, masking the aldehyde to prevent undesirable side reactions, and can also function as a prodrug moiety to enhance bioavailability.

The Core Function: Protection of the Aldehyde Group

The primary function of the dimethyl acetal group in the context of peptide aldehydes is to act as a protecting group for the highly reactive aldehyde functionality. Peptide synthesis involves a series of coupling and deprotection steps, often under basic conditions, which can lead to unwanted reactions of a free aldehyde, such as aldol condensation, oxidation, or reaction with amine nucleophiles.

The dimethyl acetal is stable under neutral to strongly basic conditions, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for Nα-protection.[1][2] This stability ensures the integrity of the C-terminal aldehyde throughout the elongation of the peptide chain.

The regeneration of the aldehyde from the dimethyl acetal is typically achieved under mild acidic conditions, which are orthogonal to the basic conditions used for Fmoc removal.[1][3] This orthogonality is a key principle in modern peptide synthesis, allowing for the selective deprotection of different functional groups without affecting others.[4]

dot

Caption: Experimental workflow for the solid-phase synthesis of a peptide aldehyde using a dimethyl acetal protecting group.

Impact on Stability

While direct quantitative studies comparing the stability of peptide aldehydes with their dimethyl acetal counterparts are limited, the inherent chemical properties of acetals suggest a significant stabilizing effect. Aldehydes are susceptible to oxidation, polymerization, and epimerization, particularly under purification and storage conditions.[5] The conversion of the aldehyde to a dimethyl acetal mitigates these degradation pathways.

The stability of the dimethyl acetal itself is pH-dependent. It is highly stable at neutral and basic pH but undergoes hydrolysis under acidic conditions. The rate of hydrolysis is influenced by the specific acid catalyst and the surrounding chemical structure.[6][7] This controlled lability is crucial for its function as a protecting group, allowing for its removal at the desired stage of the synthesis.

Role as a Prodrug Moiety for Enhanced Bioavailability

The oral delivery of peptide-based drugs is notoriously challenging due to their poor metabolic stability and low membrane permeability.[8][9][10] The dimethyl acetal group can function as a prodrug moiety to improve the oral bioavailability of peptide aldehydes. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in vivo.

By masking the polar and reactive aldehyde group, the dimethyl acetal can increase the lipophilicity of the peptide, potentially enhancing its absorption across the gastrointestinal tract. Once absorbed, the acidic environment of the stomach or enzymatic action can hydrolyze the acetal, releasing the active peptide aldehyde.[6] While this is a promising strategy, specific data on the oral bioavailability of dimethyl acetal-protected peptide aldehydes is an area of ongoing research.

Experimental Protocols

Protection of Amino Aldehydes as Dimethyl Acetals

The synthesis of the starting material, the Nα-protected amino acid aldehyde dimethyl acetal, is a critical first step.

Methodology:

-

Starting Material: Nα-protected amino alcohol.

-

Oxidation: The amino alcohol is oxidized to the corresponding aldehyde. Common oxidizing agents include Dess-Martin periodinane or Swern oxidation. It is crucial to use mild conditions to avoid over-oxidation to the carboxylic acid and to minimize racemization.

-

Acetalization: The crude aldehyde is immediately treated with methanol in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, to form the dimethyl acetal. The reaction is typically driven to completion by removing the water formed during the reaction.[3]

| Step | Reagents and Conditions | Purpose |

| Oxidation | Nα-Fmoc-amino alcohol, Dess-Martin periodinane, Dichloromethane (DCM) | To convert the primary alcohol to an aldehyde. |

| Acetalization | Crude amino aldehyde, Methanol (excess), Catalytic HCl | To form the dimethyl acetal by reacting the aldehyde with methanol. |

| Work-up | Quench with NaHCO₃, Extraction with organic solvent, Purification | To neutralize the acid catalyst and isolate the pure Nα-Fmoc-amino acid aldehyde dimethyl acetal. |

Solid-Phase Peptide Synthesis (SPPS) of Peptide Aldehydes

Methodology:

-

Resin Loading: The C-terminal Nα-Fmoc-amino acid aldehyde dimethyl acetal is coupled to a suitable solid support resin (e.g., Wang resin, Rink amide resin).[4]

-

Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Nα-Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amine on the resin-bound peptide.

-

Chain Elongation: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

-

Cleavage and Global Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

Deprotection of the Dimethyl Acetal

Methodology:

-

Acidic Hydrolysis: The crude peptide, after cleavage from the resin, is treated with a mild aqueous acid solution to hydrolyze the dimethyl acetal and regenerate the aldehyde. The choice of acid and reaction conditions is critical to avoid degradation of the peptide.

-

Purification: The final peptide aldehyde is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

| Condition | Reagents | Notes |

| Mild Acid | 95% Trifluoroacetic acid (TFA) in water | Often performed concurrently with cleavage from the resin. |

| Aqueous Acetic Acid | 80% Acetic acid in water | Milder conditions, may require longer reaction times. |

| Formic Acid | Aqueous formic acid | Another mild option for acid-sensitive peptides. |

Biological Activity and Signaling Pathways

Peptide aldehydes are potent, reversible inhibitors of various classes of proteases, including serine, cysteine, and threonine proteases. Their inhibitory mechanism often involves the formation of a hemiacetal or hemithioacetal adduct between the aldehyde carbonyl and a nucleophilic residue (e.g., serine, cysteine, or threonine) in the enzyme's active site.

A prominent target of peptide aldehyde inhibitors is the proteasome , a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. Inhibition of the proteasome has emerged as a powerful strategy in cancer therapy.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Proteasome-mediated degradation of IκB is a critical step for the activation of NF-κB.

Peptide aldehyde proteasome inhibitors block the degradation of IκB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes. This mechanism underlies the anti-inflammatory and anti-cancer effects of many proteasome inhibitors.

dot

Caption: Inhibition of the NF-κB signaling pathway by a peptide aldehyde proteasome inhibitor.

MHC Class I Antigen Processing Pathway

Major Histocompatibility Complex (MHC) class I molecules present endogenous peptide antigens to cytotoxic T lymphocytes (CTLs), a critical process in the immune response against virally infected cells and tumor cells. The generation of these peptide antigens from intracellular proteins is largely mediated by the proteasome.

By inhibiting the proteasome, peptide aldehydes can block the production of antigenic peptides, thereby preventing their loading onto MHC class I molecules and subsequent presentation on the cell surface. This can modulate the immune response and has implications for the development of immunomodulatory drugs.

dot

Caption: Inhibition of the MHC Class I antigen processing pathway by a peptide aldehyde proteasome inhibitor.

Conclusion

The dimethyl acetal group is an indispensable tool in the synthesis and development of peptide aldehydes as therapeutic agents. Its primary role as a stable, yet readily cleavable, protecting group enables the efficient and controlled synthesis of these highly reactive molecules. Furthermore, its potential to function as a prodrug moiety offers a promising avenue to overcome the challenge of oral bioavailability for peptide-based drugs. A thorough understanding of the chemistry and biological implications of the dimethyl acetal group is therefore essential for researchers and drug development professionals working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of the prodrugs of peptide aldehydes as proteasome inhibitors [jcps.bjmu.edu.cn]

- 3. agilent.com [agilent.com]

- 4. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsra.net [ijsra.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of liquid chromatography-mass spectrometry analysis of a peptide aldehyde SJA6017 with identifying its hemiacetal, gem-diol, and enol ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

Z-Pro-Pro-aldehyde-dimethyl acetal: A Technical Guide on its Potential Role in Mitigating Cognitive Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive dysfunction, a hallmark of neurodegenerative diseases such as Alzheimer's disease and a common consequence of aging, presents a significant and growing unmet medical need. Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), a serine protease highly expressed in the brain, has emerged as a promising therapeutic target due to its role in neuropeptide metabolism and other neuronal signaling pathways. This technical guide provides a comprehensive overview of Z-Pro-Pro-aldehyde-dimethyl acetal, a potent PREP inhibitor, and its potential effects on cognitive dysfunction. We delve into its mechanism of action, present available preclinical data on related compounds, detail relevant experimental protocols, and visualize key signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction

This compound is a potent and specific inhibitor of prolyl endopeptidase (PREP), a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1][2] PREP is implicated in the degradation of various neuropeptides and peptide hormones involved in learning and memory, including substance P, thyrotropin-releasing hormone (TRH), and arginine-vasopressin (AVP).[1][3] Its elevated activity has been associated with aging and neurodegenerative disorders, making it a compelling target for therapeutic intervention in cognitive dysfunction.[3] this compound has a reported IC50 of 12 nM for PREP, indicating its high potency.[1][2] While direct in-vivo cognitive data for this specific compound is limited in publicly available literature, extensive research on other potent PREP inhibitors provides a strong rationale for its potential efficacy.

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of prolyl endopeptidase. By inhibiting PREP, the compound is hypothesized to exert its pro-cognitive effects through several interconnected pathways:

-

Preservation of Neuropeptides: Inhibition of PREP leads to an increase in the levels of key neuropeptides that play crucial roles in synaptic plasticity, neurotransmission, and memory consolidation.[1]

-